

The Synthesis and Purification of 1-Azidooctane: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	1-Azidooctane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of **1-azidooctane**, a valuable chemical intermediate in organic synthesis and drug discovery. The document outlines a common and efficient synthetic route starting from **1-bromooctane**, detailing the experimental protocol, and presenting key quantitative data. Furthermore, a logical workflow of the synthesis and purification process is provided for clarity.

Synthesis of 1-Azidooctane

The most prevalent and straightforward method for the synthesis of **1-azidooctane** is through a nucleophilic substitution reaction (SN2) where 1-bromooctane is treated with sodium azide. The azide ion (N3-) acts as the nucleophile, displacing the bromide ion from the primary alkyl halide.

Reaction Scheme

The overall reaction is as follows:

 $CH_3(CH_2)_7Br + NaN_3 \rightarrow CH_3(CH_2)_7N_3 + NaBr$

• Reactants: 1-Bromooctane, Sodium Azide

Product: 1-Azidooctane



• Byproduct: Sodium Bromide

Experimental Protocol

This protocol is a synthesized procedure based on established chemical literature.

Materials:

- 1-Bromooctane (C₈H₁₇Br)
- Sodium azide (NaN₃)
- N,N-Dimethylformamide (DMF)
- · Diethyl ether
- Saturated agueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1bromooctane (1.0 eq) in N,N-dimethylformamide (DMF).
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
- Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.



- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude **1-azidooctane**.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of **1-azidooctane**.

Parameter	Value	Reference
Reactant Ratios		
1-Bromooctane	1.0 eq	General Practice
Sodium Azide	1.5 eq	General Practice
Reaction Conditions		
Solvent	N,N-Dimethylformamide (DMF)	General Practice
Temperature	60-70 °C	General Practice
Reaction Time	12-24 hours	General Practice
Yield		
Crude Yield	>95%	Estimated
Purified Yield	85-95%	Estimated

Purification of 1-Azidooctane

The crude **1-azidooctane** obtained after the work-up procedure can be purified to a high degree using vacuum distillation.

Experimental Protocol

Procedure:

• Set up a fractional distillation apparatus for vacuum distillation.



- Transfer the crude 1-azidooctane to the distillation flask.
- Carefully apply vacuum and heat the flask gently.
- Collect the fraction corresponding to the boiling point of **1-azidooctane** at the given pressure. The boiling point of **1-azidooctane** is approximately 78-80 °C at 12 mmHg.

Ouantitative Data

Parameter	Value	Reference
Purification Method	Vacuum Distillation	Standard Procedure
Boiling Point	78-80 °C @ 12 mmHg	Literature Value
Purity (Post-distillation)	>98%	Estimated

Characterization

The identity and purity of the synthesized **1-azidooctane** can be confirmed by various spectroscopic methods.

Spectroscopic Data

Technique	Key Signals	Reference
¹³ C NMR	Characteristic peaks for the eight carbon atoms of the octane chain.	[1]
IR Spectroscopy	Strong, sharp absorption band around 2100 cm ⁻¹ characteristic of the azide (N₃) asymmetric stretch.	[2][3]
Mass Spectrometry (GC-MS)	Molecular ion peak corresponding to the mass of 1-azidooctane.	[1]

Experimental Workflow



The following diagram illustrates the workflow for the synthesis and purification of **1-azidooctane**.



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Caption: Workflow for the synthesis and purification of **1-azidooctane**.

Precursor Synthesis: 1-Bromooctane

For researchers who wish to synthesize the starting material, 1-bromooctane can be prepared from 1-octanol.

Reaction Scheme

 $CH_3(CH_2)_7OH + HBr \rightarrow CH_3(CH_2)_7Br + H_2O$

Experimental Protocol

A common method involves the reaction of 1-octanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[4][5]

Procedure:

- To a mixture of hydrobromic acid (48%) and concentrated sulfuric acid, add 1-octanol.
- Heat the mixture to reflux for several hours.[5]
- After cooling, the organic layer is separated, washed with water, concentrated sulfuric acid, water, and finally with a 10% sodium carbonate solution.[5]
- The crude 1-bromooctane is then dried over an appropriate drying agent and purified by distillation.[4][6]



Ouantitative Data

Parameter	Value	Reference
Starting Material	1-Octanol	[4][5]
Reagents	Hydrobromic Acid, Sulfuric Acid	[4][5]
Yield	>90%	[5]
Boiling Point	201 °C (at atmospheric pressure)	[4]
Purity	>98%	[7]

Safety Considerations

- Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood.
- 1-Bromooctane is an irritant.
- N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.
- Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a comprehensive overview for the successful synthesis and purification of **1-azidooctane**. By following these protocols and adhering to safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors.

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